molecular formula C8H16N4O2 B034870 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione CAS No. 101074-13-9

1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione

Cat. No. B034870
M. Wt: 200.24 g/mol
InChI Key: HOVBUNMEUMUTHL-UHFFFAOYSA-N
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Description

1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione, commonly known as TMTD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMTD is a tetrazole derivative and has a unique molecular structure that makes it an interesting compound for various scientific applications.

Mechanism Of Action

The mechanism of action of TMTD is not well understood. However, it is believed that TMTD may act as a nucleophile, reacting with electrophilic species to form adducts. TMTD has also been shown to exhibit antioxidant properties, which may contribute to its biological activity.

Biochemical And Physiological Effects

TMTD has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. TMTD has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for various inflammatory conditions.

Advantages And Limitations For Lab Experiments

TMTD has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its unique molecular structure makes it an interesting compound for various applications. However, TMTD also has some limitations. It is unstable in the presence of moisture and must be handled with care. Additionally, its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on TMTD. One possible direction is to further investigate its antioxidant and anti-inflammatory properties and determine whether it may be a potential therapeutic agent for various conditions. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further research may be needed to better understand its mechanism of action and potential applications in drug development.

Synthesis Methods

TMTD can be synthesized through various methods, including the reaction of tetramethylurea with sodium azide, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate. Another method involves the reaction of tetramethylurea with phosphorus pentoxide and ammonium nitrate, followed by the oxidation of the resulting tetramethyltetrazole with potassium permanganate.

Scientific Research Applications

TMTD has been extensively studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including tetrazole-based drugs, explosives, and dyes. TMTD has also been studied for its potential applications in catalysis, as well as in the field of materials science.

properties

IUPAC Name

1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-9-5-10(2)8(14)12(4)6-11(3)7(9)13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVBUNMEUMUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C(=O)N(CN(C1=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143709
Record name 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione

CAS RN

101074-13-9
Record name 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101074139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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